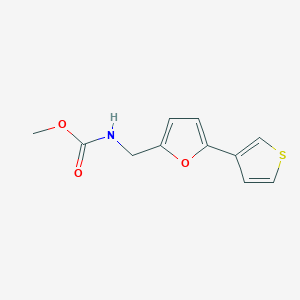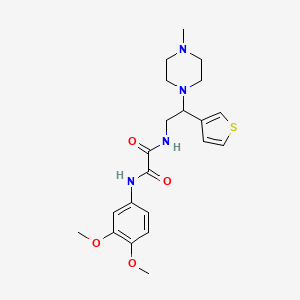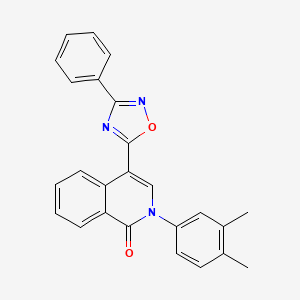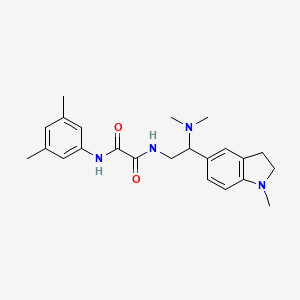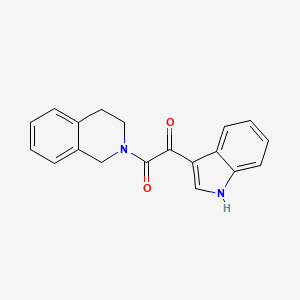
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known as CCR5 antagonist, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound is a potent inhibitor of the C-C chemokine receptor type 5 (CCR5), which is a key co-receptor for HIV-1 entry into target cells.
科学的研究の応用
Synthesis and Chemical Transformations
Fischer Synthesis and Indole Formation
The Fischer synthesis, which involves the formation of indoles from arylhydrazones, has been studied extensively. Notable transformations in the indolization of hydrazones derived from tetrahydroquinolines include various shifts and the splitting out of substituents, leading to the formation of indoles with complex substitutions (Fusco & Sannicolo, 1978). This process is significant for synthesizing complex molecules like 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione.
Pharmacological Significance
Isoquinoline Derivatives and Therapeutic Potential
Isoquinoline derivatives, including those related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have a wide range of biological activities. They show promise in treating conditions such as Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral, bacterial, diabetic, and malarial infections, among others (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, closely related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have been recognized as "privileged scaffolds" in nature and drug development. They have been synthesized for various therapeutic activities, especially in cancer and CNS disorders. The approval of trabectedin for soft tissue sarcomas marks a milestone in this domain, highlighting the therapeutic potential of such compounds (Singh & Shah, 2017).
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(16-11-20-17-8-4-3-7-15(16)17)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11,20H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIRDLTVVTXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)
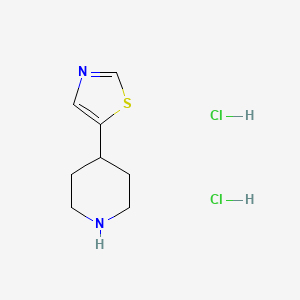
![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)
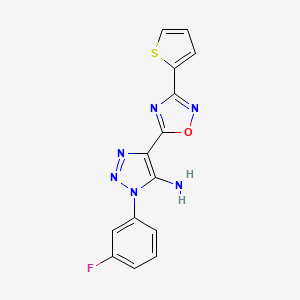
![6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2584072.png)
![9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2584073.png)
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584075.png)
![Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2584076.png)
